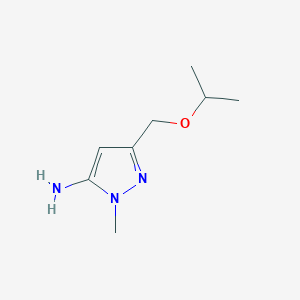
3-(isopropoxymethyl)-1-methyl-1H-pyrazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(isopropoxymethyl)-1-methyl-1H-pyrazol-5-amine, also known as IPMPA, is a chemical compound that has been studied for its potential use in scientific research. It is a pyrazole derivative that has shown promising results in various studies, making it a topic of interest for many researchers.
作用机制
3-(isopropoxymethyl)-1-methyl-1H-pyrazol-5-amine acts as a positive allosteric modulator of the GABA(A) receptor. This means that it enhances the activity of the receptor by binding to a site on the receptor that is distinct from the site where GABA binds. This results in an increase in the inhibitory effects of GABA, which can have a calming effect on neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to enhance the activity of the GABA(A) receptor in a dose-dependent manner. This can lead to increased inhibitory effects on neuronal activity, which can have a calming effect on the brain. This compound has also been found to have anxiolytic effects, which can reduce anxiety in animal models.
实验室实验的优点和局限性
One of the main advantages of using 3-(isopropoxymethyl)-1-methyl-1H-pyrazol-5-amine in lab experiments is its ability to enhance the activity of the GABA(A) receptor. This can be useful for studying the role of this receptor in various physiological processes. However, one limitation of using this compound is that it can have off-target effects on other receptors, which can complicate the interpretation of results.
未来方向
There are several future directions for research on 3-(isopropoxymethyl)-1-methyl-1H-pyrazol-5-amine. One area of interest is in the development of more selective compounds that target the GABA(A) receptor. This could help to reduce off-target effects and improve the specificity of the compound. Another area of interest is in the use of this compound in studying the role of the GABA(A) receptor in various neurological disorders, such as anxiety and epilepsy. Finally, there is potential for the development of this compound-based therapies for these disorders, although more research is needed to determine the safety and efficacy of such treatments.
Conclusion:
This compound is a compound that has shown promise in scientific research, particularly in the field of neuroscience. Its ability to enhance the activity of the GABA(A) receptor makes it a useful tool for studying the role of this receptor in various physiological processes. However, more research is needed to fully understand the potential of this compound and to develop more selective compounds that target the GABA(A) receptor.
合成方法
The synthesis of 3-(isopropoxymethyl)-1-methyl-1H-pyrazol-5-amine involves the reaction of 2-(chloromethyl)-1-methyl-1H-pyrazol-5-amine with isopropyl alcohol. The reaction is catalyzed by potassium carbonate and occurs at room temperature. The final product is obtained through purification using column chromatography.
科学研究应用
3-(isopropoxymethyl)-1-methyl-1H-pyrazol-5-amine has been studied for its potential use in various scientific research areas. One of the main applications of this compound is in the field of neuroscience. It has been shown to have an effect on the GABA(A) receptor, which is involved in the regulation of neuronal activity. This compound has been found to enhance the activity of the GABA(A) receptor, making it a potential tool for studying the role of this receptor in the brain.
属性
IUPAC Name |
2-methyl-5-(propan-2-yloxymethyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-6(2)12-5-7-4-8(9)11(3)10-7/h4,6H,5,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQCKNMHCIDADI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=NN(C(=C1)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-4-(Dimethylamino)-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]but-2-enamide](/img/structure/B2597152.png)
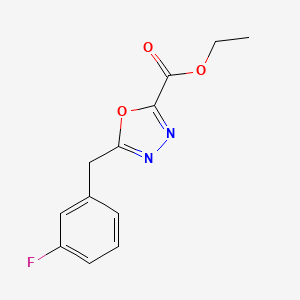
![3-(2-chlorophenyl)-5-methyl-N-[3-(3-methyl-2-imidazo[1,2-a]pyrimidinyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B2597156.png)
![N-((4-cyclohexylthiazol-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2597157.png)
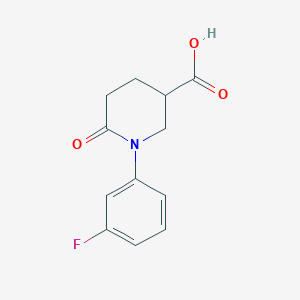
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2597161.png)
![4-benzyl-N-(2-fluorophenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2597165.png)
![3-oxo-2-phenyl-5-propyl-N-(m-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2597167.png)
![(2E)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-(4-methoxyphenyl)-3-oxopropanal](/img/structure/B2597168.png)
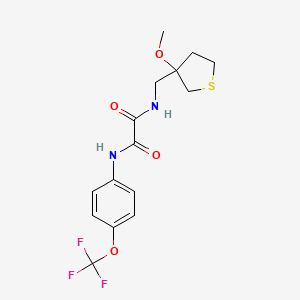

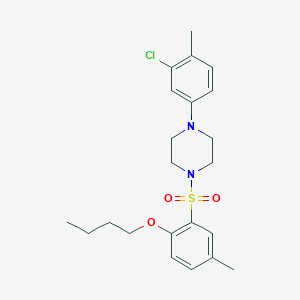
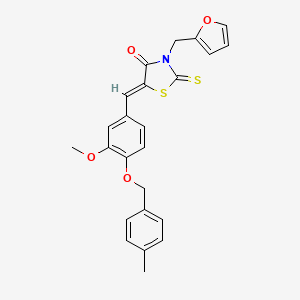
![6-Amino-4-(pyridin-3-yl)-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2597175.png)